Bellidifolin
Overview
Description
Bellidifolin is a member of the xanthone family that is bellidin substituted with a methyl group at O-3 . It is a natural product found particularly in Swertia chirata and Gentianella campestris . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a hypoglycemic agent, and a metabolite .
Synthesis Analysis
Bellidifolin is an active xanthone component of Gentianella acuta (G. acuta) with a protective function for the heart . It was prepared as nano-micelles using polyethylene glycol 15-hydroxy stearate (Kolliphor HS15) as the carrier by a solvent-volatilization method .Molecular Structure Analysis
Bellidifolin has a molecular formula of C14H10O6 . Its molecular weight is 274.22 g/mol . The InChIKey of Bellidifolin is JDIORNFCMMYMLF-UHFFFAOYSA-N .Chemical Reactions Analysis
Bellidifolin, naringenin, apigenin, and coptisine were found to be the most effective agents for treating Alzheimer’s disease targeting AChE .Physical And Chemical Properties Analysis
Bellidifolin has a molecular weight of 274.22 g/mol . It is a yellowish powder that is insoluble in water .Scientific Research Applications
Cardiovascular Health and Anti-Arrhythmia Properties
- Application : BEL has been investigated for its potential to regulate heart rhythm and prevent arrhythmias. Researchers have studied its effects on ion channels, calcium handling, and action potentials in cardiac cells .
Anti-Cardiac Fibrosis
- Application : BEL nano-micelles have been developed as a drug delivery system. These micelles enhance cellular uptake and inhibit the proliferation of human cardiac fibroblasts. Additionally, they down-regulate proteins associated with fibrosis, such as Smad-2, α-SMA, Collagen I, and Collagen III, thereby improving myocardial fibrosis .
Antioxidant and Anti-Inflammatory Effects
- Application : BEL has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative damage. It also exhibits anti-inflammatory effects, potentially protecting against tissue injury .
Neuroprotection
- Application : BEL’s antioxidant and anti-inflammatory properties extend to the nervous system. Researchers have explored its potential in protecting neurons and preventing neurodegeneration .
Anticancer Activity
- Application : BEL has been investigated for its cytotoxic effects against cancer cells. It may inhibit cell proliferation and induce apoptosis in certain cancer types .
Antimicrobial Properties
- Application : BEL has shown antibacterial and antifungal effects. Researchers have explored its potential as an alternative to conventional antimicrobial agents .
Mechanism of Action
Target of Action
Bellidifolin primarily targets the Bromodomain-containing protein 4 (BRD4) , Transforming Growth Factor (TGF)-β1/Smads , and p38 signaling . BRD4 plays a key role in cardiovascular diseases such as cardiac hypertrophy . TGF-β1/Smads and p38 signaling are involved in the regulation of myocardial fibrosis .
Mode of Action
Bellidifolin interacts with its targets to bring about changes in the cellular environment. It represses the epigenetic regulator BRD4, reducing the isoprenaline-induced acetylation of H3K122 and phosphorylation of RNA Pol II . Furthermore, it inhibits TGF-β1-induced cardiac fibroblast proliferation and impedes p38 activation .
Biochemical Pathways
Bellidifolin affects the Nox4/ROS/ADAM17 signaling pathway in a BRD4 dependent manner . It also regulates the TGF-β1/Smads pathway and p38 signaling . These pathways are involved in the pathogenesis of cardiac hypertrophy and myocardial fibrosis .
Pharmacokinetics
Bellidifolin is a hydrophobic compound, which limits its clinical applications . When encapsulated in polyethylene glycol 15-hydroxy stearate (kolliphor hs15) as nano-micelles, it shows good stability and sustained release characteristics . This increases cellular uptake capacity, thereby improving its bioavailability .
Result of Action
Bellidifolin alleviates cardiac dysfunction and pathological changes induced by isoprenaline . It inhibits the expression of cardiac hypertrophy marker genes, including ANP, BNP, and β-MHC . It also decreases the expression of α-smooth muscle actin (α-SMA), collagen Ⅰ and Ⅲ . These changes contribute to the improvement of myocardial fibrosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIORNFCMMYMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182262 | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bellidifolin | |
CAS RN |
2798-25-6 | |
Record name | Bellidifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bellidifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bellidifolin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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